4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a pyridine ring attached to a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of pyridine-3-carboxaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the triazole ring .
Scientific Research Applications
4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics and inhibition.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are used in medicinal chemistry for their biological activities.
Pyridine derivatives: Compounds like N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide share structural similarities and are used in various chemical applications.
Uniqueness
4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific combination of a pyridine ring and a triazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
642462-49-5 |
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Molecular Formula |
C8H8N4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H8N4S/c13-8-11-10-6-12(8)5-7-2-1-3-9-4-7/h1-4,6H,5H2,(H,11,13) |
InChI Key |
WZDVRNIDPHSJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=NNC2=S |
Origin of Product |
United States |
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